3-[4-(dimethylamino)phenyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
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Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-18-9-11-20(12-10-18)26-29-25(19(2)34-26)17-35-28-30-24-8-6-5-7-23(24)27(33)32(28)22-15-13-21(14-16-22)31(3)4/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPAJLHPZOKNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . It features a quinazolinone core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The presence of the dimethylamino group and the oxazole moiety contributes to its pharmacological profile.
Structural Components
| Component | Description |
|---|---|
| Quinazolinone | Core structure associated with various bioactivities |
| Dimethylamino | Enhances solubility and bioavailability |
| Oxazole | Contributes to antimicrobial and anticancer properties |
| Sulfanyl Group | May enhance reactivity and biological interactions |
Anticancer Activity
Research indicates that compounds containing quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
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Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
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Mechanism of Action :
- Inhibition of specific kinases involved in tumor growth.
- Induction of reactive oxygen species (ROS) leading to apoptosis.
Antimicrobial Activity
The oxazole ring in the compound has been linked to antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives with similar structures can inhibit bacterial growth.
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Target Organisms :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
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Mechanism of Action :
- Disruption of bacterial cell wall synthesis.
- Interference with protein synthesis.
Other Biological Activities
Emerging studies suggest potential anti-inflammatory and analgesic properties, which are common in compounds featuring similar structural motifs. The presence of the dimethylamino group may enhance these effects by modulating neurotransmitter pathways.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazolinone derivatives, including related compounds to our target molecule. The study found that certain modifications increased potency against MCF-7 cells by over 50% compared to controls.
Case Study 2: Antimicrobial Testing
In a comparative analysis published in Antibiotics, a compound structurally similar to our target was tested against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting promising antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
